1-Chloro-1-fluoroethane

描述

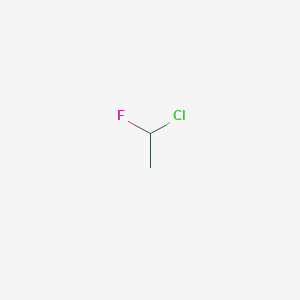

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-chloro-1-fluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClF/c1-2(3)4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACLCMMBHTUQON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869534 | |

| Record name | 1-Chloro-1-fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1615-75-4, 110587-14-9 | |

| Record name | 1-Chloro-1-fluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1615-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1-chloro-1-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, chlorofluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110587149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-1-fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations

Advanced Synthetic Routes to 1-Chloro-1-fluoroethane

The synthesis of this compound (HCFC-151a) is primarily achieved through the hydrofluorination of vinyl chloride. This process can be tuned to favor the desired product through careful selection of catalysts and reaction conditions.

Catalytic Approaches to this compound Synthesis

The reaction of vinyl chloride with hydrogen fluoride (B91410) (HF) in the liquid phase is a principal method for producing this compound. google.com While the reaction can proceed without a catalyst, doing so often leads to the formation of undesirable oily side products. google.com The use of a hydrofluorination catalyst is therefore common to improve reaction efficiency and selectivity.

A range of metal derivatives from groups IIIa, IVa, IVb, Va, Vb, and VIb of the Periodic Table can serve as catalysts. google.com For the specific synthesis of this compound, chlorides, fluorides, and chlorofluorides of vanadium or chromium are particularly preferred, with vanadium pentafluoride (VF₅) being a highly effective option. google.com Tin halides, such as tin tetrachloride (SnCl₄), are also employed. google.com The presence of a catalyst is a desirable, though sometimes optional, component when this compound is the target product. google.com The synthesis is typically performed in the liquid phase within an organic solvent, often a saturated halogen-containing hydrocarbon. google.com

Reaction Kinetics and Selectivity in this compound Formation

Reaction kinetics and selectivity are critically influenced by the choice of catalyst and operating parameters like temperature and pressure. The hydrofluorination of vinyl chloride can yield both this compound and 1,1-difluoroethane (B1215649). The catalyst choice can steer the reaction toward a desired product. For instance, while vanadium and chromium catalysts are effective for producing this compound, catalysts like tin tetrachloride, molybdenum pentachloride, or tungsten hexachloride tend to favor the formation of 1,1-difluoroethane. google.com

The reaction temperature is generally maintained between 40°C and 130°C. google.com To specifically promote the synthesis of this compound, high pressures, typically in the range of 10 to 50 bar, are preferably used. google.com The amount of catalyst can also be varied, usually from 0.001 to 2 moles per kilogram of the reaction mixture. google.com

Kinetic studies on analogous halocarbon transformations, such as the fluorination and chlorination of 1-chloro-1,2,2,2-tetrafluoroethane, suggest that these reactions often follow a Langmuir-Hinshelwood mechanism. osti.gov This model posits that both the hydrogen halide (e.g., HF) and the halocarbon reactant adsorb onto identical active sites on the catalyst surface in the rate-determining step. osti.gov

| Catalyst Amount (mol/kg) | Conversion of Vinyl Chloride (%) | Selectivity for this compound (%) | Selectivity for 1,1-Difluoroethane (%) |

|---|---|---|---|

| - | Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table based on data for reaction at 60°C for 4 hours, as described in related patent literature. google.com

Formation of this compound as a Product or Intermediate

This compound serves as a versatile compound that can be either the final target of a synthesis or a key intermediate for producing other valuable chemicals. solubilityofthings.com In the hydrofluorination of vinyl chloride, it is the initial addition product. google.com Depending on the reaction conditions and catalyst activity, this intermediate can be isolated or subsequently converted. For example, under conditions favoring higher fluorination, this compound can react further with HF to form 1,1-difluoroethane. google.com Its role as a building block is significant in organic synthesis for creating more complex molecules. solubilityofthings.com

Exploration of Related Halocarbon Synthesis for Methodological Transferability

Methodologies used in the synthesis of other halocarbons, particularly chlorofluoroethanes, provide valuable insights that can be transferred to the production of this compound.

Dehydrohalogenation Pathways in Halofluoroethane Synthesis

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate to form an alkene. wikipedia.org This pathway is highly relevant in the synthesis of fluorinated olefins. For instance, the industrial production of vinylidene fluoride involves the dehydrochlorination of 1-chloro-1,1-difluoroethane (B1203169). acs.org Similarly, vinyl chloride is produced on a large scale by the thermal dehydrochlorination of 1,2-dichloroethane. wikipedia.org

These principles are transferable to halofluoroethane synthesis. Thermally induced dehydrofluorinations are used to produce fluoroolefins. wikipedia.org This suggests that a potential, though less direct, route to a precursor for this compound could involve a dehydrohalogenation step from a more halogenated ethane (B1197151) molecule. The reaction can be promoted by a strong base or, on an industrial scale, by thermal cracking to avoid the problematic disposal of salt byproducts. wikipedia.org

| Substrate | Product | Reaction Type | Typical Conditions |

|---|---|---|---|

| 1,2-Dichloroethane | Vinyl chloride | Thermal Dehydrochlorination | High Temperature (e.g., 500–650 °C) |

| 1-Chloro-1,1-difluoroethane | Vinylidene fluoride | Catalytic Dehydrochlorination | High Temperature (e.g., 650–800 °C) or Catalytic |

| Propylene chlorohydrin | Propylene oxide | Base-mediated Dehydrochlorination | Aqueous KOH |

Halogen Exchange Reactions for Chlorofluoroethane Derivatives

Halogen exchange (Halex) reactions are fundamental for preparing specific haloalkanes by replacing one halogen with another. organicmystery.com These reactions are particularly useful for synthesizing fluorinated and chlorinated ethanes.

The Swart's reaction is a classic example, where chloroalkanes are heated with inorganic fluorides like antimony trifluoride (SbF₃) or silver(I) fluoride (AgF) to produce the corresponding fluoroalkanes. organicmystery.com This method is directly applicable to the synthesis of chlorofluoroethane derivatives.

More advanced catalytic systems for halogen exchange in the vapor phase often use fluorinated chromia or alumina (B75360) as catalysts. gla.ac.ukacs.org Studies using radiotracers have demonstrated that a dynamic exchange of chlorine and fluorine atoms occurs between the catalyst surface and the reacting chlorofluoroethane molecules. gla.ac.uk This exchange mechanism allows for the interconversion of different chlorofluoroethanes. For example, a catalyst that has been chlorinated can incorporate chlorine into a fluorine-containing product. gla.ac.uk These findings suggest that by passing a suitable chlorofluoroethane precursor over a fluorinating catalyst, or a fluorochloroethane over a chlorinating catalyst, one could potentially synthesize this compound through a controlled halogen exchange process.

Molecular Structure, Isomerism, and Conformational Analysis

High-Resolution Spectroscopic Determination of 1-Chloro-1-fluoroethane Molecular Structure

Microwave spectroscopy has been a pivotal tool in elucidating the precise geometry and internal mechanics of this compound. By analyzing the absorption of microwave radiation by the gaseous molecule, researchers have been able to extract a wealth of information about its rotational energy levels, which are intrinsically linked to its structure and the forces governing its atoms.

Equilibrium Geometry and Bond Parameter Refinement

The equilibrium geometry of this compound, which describes the bond lengths and angles corresponding to the minimum of the potential energy surface, has been determined through a combination of experimental data and theoretical calculations. Ab initio molecular orbital calculations have provided a detailed picture of the molecule's staggered conformation, which is the most stable arrangement of its atoms. These theoretical models are crucial for interpreting the experimental spectroscopic data.

While a precise, experimentally derived equilibrium structure is a complex undertaking, theoretical calculations at the HF/6-31G* level of theory provide the following structural parameters for the staggered equilibrium geometry of this compound:

| Parameter | Value |

|---|---|

| C-C bond length | 1.523 Å |

| C-H (methyl) bond length | 1.085 Å (average) |

| C-H (chiral center) bond length | 1.090 Å |

| C-Cl bond length | 1.775 Å |

| C-F bond length | 1.328 Å |

| ∠H-C-C bond angle | 110.0° (average) |

| ∠Cl-C-C bond angle | 112.6° |

| ∠F-C-C bond angle | 110.6° |

| ∠H-C-H bond angle | 109.5° (average) |

Note: These values are based on ab initio calculations and provide a theoretical model of the equilibrium geometry.

Rotational Constants and Centrifugal Distortion Parameters

The microwave spectrum of this compound has been extensively studied, allowing for the precise determination of its rotational constants (A, B, and C) for both the naturally occurring chlorine isotopes, ³⁵Cl and ³⁷Cl. These constants are inversely proportional to the moments of inertia of the molecule and are fundamental to defining its rotational behavior. Furthermore, the analysis of the spectrum reveals centrifugal distortion constants, which account for the slight stretching of the molecule as it rotates at high speeds.

A global fit of the microwave spectrum for the ground vibrational state has yielded the following highly accurate rotational and centrifugal distortion constants aip.org:

| Parameter | ³⁵Cl Isotopomer | ³⁷Cl Isotopomer |

|---|---|---|

| A | 9016.26855(37) | 9015.21643(88) |

| B | 4666.701081(187) | 4537.41057(51) |

| C | 3329.369097(152) | 3239.81636(49) |

| ΔJ (kHz) | 2.10915(88) | 1.9992(22) |

| ΔJK (kHz) | -6.4947(39) | -6.438(11) |

| ΔK (kHz) | 16.036(11) | 15.93(28) |

| δJ (kHz) | 0.54041(28) | 0.50531(78) |

| δK (kHz) | 1.698(12) | 1.79(30) |

Quadrupole Coupling Constants and Nuclear Electric Quadrupole Interactions

The chlorine nucleus, having a non-spherical charge distribution (a nuclear quadrupole moment), interacts with the surrounding electron cloud. This interaction, known as nuclear electric quadrupole coupling, causes a splitting of the rotational energy levels. The magnitude of this splitting is characterized by the quadrupole coupling constants (χ). The analysis of the microwave spectrum of this compound has provided precise values for these constants for both chlorine isotopes.

The diagonal elements of the quadrupole coupling tensor in the principal inertial axis system for the ground state are presented below aip.org:

| Parameter | ³⁵Cl Isotopomer | ³⁷Cl Isotopomer |

|---|---|---|

| χaa | -26.4014(109) | -20.811(20) |

| χbb | -8.8627(138) | -7.001(29) |

| χcc | 35.2641(138) | 27.812(29) |

Conformational Isomerism and Internal Rotation Dynamics

The single C-C bond in this compound allows for internal rotation of the methyl (CH₃) group relative to the chlorofluoromethyl (CHClF) group. This internal motion leads to different rotational isomers, or conformers, and is a key aspect of the molecule's dynamic behavior.

Methyl Group Torsional Barriers and Rotational Isomers

The rotation of the methyl group is not entirely free but is hindered by a potential energy barrier. The molecule has a staggered equilibrium conformation, which represents the potential energy minimum, and an eclipsed transition state at a higher energy. The energy difference between these two is the barrier to internal rotation. High-resolution microwave spectroscopy has enabled the determination of this barrier with high accuracy. For the ³⁵Cl isotopomer, the barrier height for the internal rotation of the methyl group has been determined to be 3814(11) cal/mol. aip.org This value provides critical insight into the forces that govern the conformational preferences of the molecule.

Vibrational States and Anharmonic Interactions

The vibrational energy of a molecule is quantized, and it can exist in various excited vibrational states. The microwave spectrum of this compound has been analyzed not only in its ground vibrational state but also in two of its lowest-lying excited vibrational states: the v₁₇=1 state, corresponding to the Cl-F skeletal bending mode, and the v₁₈=1 state, associated with the methyl torsional mode. aip.org

Stereochemical Aspects of this compound Enantiomers

This compound (CH3CHClF) is a chiral molecule due to the presence of a stereogenic center at the C1 carbon atom, which is bonded to four different substituents: a hydrogen atom (H), a fluorine atom (F), a chlorine atom (Cl), and a methyl group (-CH3). This chirality gives rise to the existence of two non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-1-chloro-1-fluoroethane and (S)-1-chloro-1-fluoroethane based on the spatial arrangement of the substituents around the chiral center, following the Cahn-Ingold-Prelog (CIP) priority rules.

The assignment of the (R) and (S) configurations is determined by the priority of the groups attached to the chiral carbon. The priority is assigned based on the atomic number of the atoms directly bonded to the stereocenter. For this compound, the priority order is Cl > F > CH3 > H.

Free rotation around the carbon-carbon single bond in each enantiomer leads to different spatial arrangements of the atoms, known as conformations. The most stable conformations are the staggered conformations, where the substituents on the C1 and C2 carbons are as far apart as possible, minimizing steric hindrance. Conversely, the eclipsed conformations, where the substituents are aligned, represent energy maxima.

Studies utilizing microwave spectroscopy and ab initio calculations have provided insights into the conformational preferences and the energy barriers to internal rotation for this compound. These investigations have determined the relative energies of the different staggered and eclipsed conformations, as well as the rotational barriers between them.

Research has shown that for each enantiomer, there are three staggered conformers and three eclipsed conformers. The relative stability of these conformers is influenced by steric and electronic interactions between the substituents. For instance, the gauche conformer, where the chlorine and fluorine atoms are at a 60° dihedral angle to the methyl group's hydrogens, and the anti conformer, where they are at a 180° angle, have different energy levels.

The internal rotation of the methyl group relative to the CHClF group has been a subject of detailed analysis. The barrier to this internal rotation is a key parameter determined from spectroscopic studies. While enantiomers have identical physical properties in an achiral environment, including their rotational spectra, their interaction with other chiral molecules can lead to the formation of diastereomeric complexes with distinct spectroscopic properties.

Table 1: Calculated Rotational Barriers and Conformational Energy Data for this compound

| Parameter | Value | Method | Reference |

| Rotational Barrier | 125(10) cm⁻¹ | Microwave Spectroscopy | researchgate.net |

| Conformer Interconversion Barrier | > 645 cm⁻¹ (7.72 kJ/mol) | Theoretical Calculation | nsf.gov |

| Energy Difference (gauche vs. anti) | Varies with substituent | Ab initio calculation | swarthmore.edu |

Note: The data presented is based on studies of this compound and related substituted ethanes. Specific values for the individual enantiomers of this compound may vary based on the computational or experimental method employed. The rotational barrier mentioned from reference researchgate.net is for a related molecule and serves as an illustrative example of the type of data obtained from such studies.

Advanced Spectroscopic Investigations

Microwave Spectroscopy of 1-Chloro-1-fluoroethane and Its Isotopologues

The rotational spectrum of this compound (CH₃CHFCl) has been the subject of detailed microwave spectroscopic studies, providing precise information about its molecular structure, internal dynamics, and electronic environment. Investigations have covered a broad frequency range, employing various high-resolution techniques to analyze the parent molecule and its isotopic species.

The microwave spectrum of this compound has been investigated using waveguide Fourier transform microwave (FTMW) spectroscopy. aip.org This high-resolution technique was instrumental in resolving the complex hyperfine structure arising from the nuclear quadrupole moment of the chlorine atom. The study successfully assigned rotational transitions for the ground vibrational state of both the ³⁵Cl and ³⁷Cl isotopologues. aip.org Furthermore, FTMW spectroscopy enabled the analysis of excited vibrational states, specifically the v₁₈=1 state corresponding to the methyl group torsion, where small A–E internal rotation splittings were observed. aip.org

To obtain a comprehensive dataset, the spectroscopic investigation of this compound was extended into the millimeter-wave region, covering frequencies up to 250 GHz. aip.org These measurements were performed using Stark and source modulation spectrometers. The broad frequency coverage allowed for the observation of a large number of rotational transitions, which was crucial for the precise determination of not only the rotational constants but also the higher-order centrifugal distortion constants. aip.org A global fit combining both the millimeter-wave and FTMW data was performed to yield a highly accurate set of spectroscopic parameters for the ground and two excited vibrational states. aip.org

Detailed analyses were carried out on the rotational spectra of the two stable chlorine isotopologues, CH₃CH³⁵Cl and CH₃CH³⁷Cl. aip.org For the more abundant ³⁵Cl species, a global fit of the rotational transitions yielded accurate rotational, quartic, and sextic centrifugal distortion constants for the ground state, as well as for the first excited states of the Cl–F skeletal bending mode (v₁₇=1) and the CH₃ torsional mode (v₁₈=1). aip.org For the ³⁷Cl isotopomer, these constants were determined for the ground state. aip.org

The resolved hyperfine structure in the spectra allowed for the determination of the nuclear quadrupole coupling constants (χ). For the ³⁵Cl isotopomer, the analysis was sufficiently detailed to determine the off-diagonal element of the χ tensor (χab), providing deeper insight into the orientation of the principal axis of the electric field gradient tensor relative to the molecule's inertial axes. aip.org The barrier height for the internal rotation of the methyl group was precisely determined to be 3814(11) cal/mol from the analysis of the v₁₈=1 torsional state. aip.org

Table 1: Spectroscopic Constants for the Ground Vibrational State of this compound Isotopologues Data sourced from Hinze et al., 1996. aip.org

| Parameter | CH₃CH³⁵Cl | CH₃CH³⁷Cl |

| Rotational Constants (MHz) | ||

| A | 9331.42721(34) | 9326.79198(58) |

| B | 4005.41901(16) | 3897.80911(24) |

| C | 3033.40003(14) | 2940.69222(22) |

| Quartic Centrifugal Distortion Constants (kHz) | ||

| ΔJ | 1.1444(11) | 1.0776(19) |

| ΔJK | -2.7161(44) | -2.6044(74) |

| ΔK | 7.915(15) | 7.747(24) |

| δJ | 0.28015(46) | 0.26257(71) |

| δK | 1.831(18) | 1.765(29) |

| Sextic Centrifugal Distortion Constants (Hz) | ||

| ΦJ | 0.00063(16) | 0.00057(26) |

| ΦJK | -0.0125(39) | -0.0101(64) |

| ΦKJ | -0.0385(88) | -0.030(14) |

| ΦK | 0.177(85) | 0.14(13) |

| φJ | 0.000155(25) | 0.000140(38) |

| φJK | -0.0247(48) | -0.0232(76) |

| φK | 0.076(21) | 0.070(34) |

| Nuclear Quadrupole Coupling Constants (MHz) | ||

| χaa | -30.016(11) | -23.657(19) |

| χbb - χcc | -35.210(23) | -27.761(38) |

| χab | -57.5(15) | - |

Vibrational Spectroscopy and Force Field Analysis

A comprehensive study reporting the experimental infrared spectra of this compound in the gaseous, liquid, and solid states, which would allow for the analysis of rotational contours, phase-dependent frequency shifts, and intermolecular interactions, has not been identified in the surveyed literature. Such studies are crucial for a complete vibrational assignment.

Similarly, a detailed Raman spectroscopic study of this compound in liquid and solid phases, which would complement infrared data by revealing information about non-polar vibrations and providing depolarization ratios to aid in symmetry assignments, is not available in the reviewed scientific papers. Consequently, a complete, experimentally verified vibrational assignment and a subsequent normal coordinate or force field analysis for this molecule remains an area for future research.

Normal Coordinate Analysis and Force Field Calculations

Normal coordinate analysis is a fundamental computational technique used to describe the vibrational motions of a molecule. For a molecule like this compound (CH₃CHFCl), which has C₁ symmetry, all 18 of its fundamental vibrations are active in both infrared and Raman spectra. This analysis decomposes the complex atomic vibrations into a set of independent "normal modes."

The foundation of this analysis is the molecular force field, which defines the potential energy of the molecule as a function of its atomic coordinates. Force fields, such as the Generalized Valence Force Field (GVFF) or the Urey-Bradley Force Field (UBFF), are developed using force constants that describe the stiffness of bonds and the energy required to bend or twist them. aip.org These constants can be refined by fitting calculated vibrational frequencies to experimentally observed frequencies from infrared and Raman spectroscopy.

A theoretical analysis would yield vibrational frequency assignments similar to those presented in the table below, which are based on calculations for related haloethanes and general group frequencies.

Table 1: Representative Vibrational Mode Assignments for this compound

| Vibrational Mode | Description | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| ν(C-H) | Methyl & Methine C-H Asymmetric/Symmetric Stretching | 2950 - 3100 |

| δ(CH₃) | Methyl Group Asymmetric/Symmetric Deformation (Bending) | 1380 - 1470 |

| δ(C-H) | Methine C-H Bending | 1340 - 1360 |

| ρ(CH₃) | Methyl Group Rocking | 1000 - 1150 |

| ν(C-C) | Carbon-Carbon Stretching | 950 - 1050 |

| ν(C-F) | Carbon-Fluorine Stretching | 1000 - 1100 |

| ν(C-Cl) | Carbon-Chlorine Stretching | 650 - 800 |

| δ(CCF) | C-C-F Bending | 400 - 500 |

| δ(CCCl) | C-C-Cl Bending | 300 - 400 |

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry Applications in Structural Elucidation

NMR and Mass Spectrometry are powerful analytical tools that provide definitive information for confirming the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are characteristic of its chiral structure.

¹H NMR: The proton spectrum displays two distinct signals. The three protons of the methyl group (-CH₃) appear as a doublet due to coupling with the single methine proton. The methine proton (-CHFCl) is split by both the methyl group protons and the fluorine atom, resulting in a complex multiplet, specifically a doublet of quartets.

¹³C NMR: The carbon spectrum shows two signals corresponding to the two carbon atoms. The signal for the methyl carbon is straightforward, while the signal for the chiral carbon (-CHFCl) is split into a doublet due to one-bond coupling with the fluorine atom (¹JCF). 20.210.105

¹⁹F NMR: The fluorine spectrum would consist of a doublet of quartets, resulting from coupling to the methine proton and the three methyl protons.

These splitting patterns and the corresponding coupling constants are instrumental in confirming the connectivity of the atoms within the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

Molecular Ion Peak: The electron ionization (EI) mass spectrum of this compound would exhibit a molecular ion (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), this peak appears as two signals at m/z 82 and m/z 84, with a characteristic 3:1 intensity ratio. researchgate.net

Fragmentation Pattern: The fragmentation of the molecular ion provides further structural confirmation. Key fragmentation pathways for haloalkanes include the loss of a halogen atom or a hydrogen halide molecule. For this compound, prominent fragments would include:

[M-Cl]⁺: Loss of a chlorine atom results in a fragment at m/z 47.

[M-HF]⁺: Loss of a hydrogen fluoride (B91410) molecule (a common rearrangement for fluoroalkanes) would lead to a chloroethene radical cation at m/z 62/64.

[CH₃]⁺: A fragment corresponding to the methyl cation at m/z 15.

The specific pattern and relative abundance of these fragments are unique to the compound's structure and are used for its unambiguous identification.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-bromo-1-chloro-1-fluoroethane |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations have been instrumental in elucidating the fundamental electronic structure and energetic properties of halogenated ethanes like 1-chloro-1-fluoroethane. These computational approaches offer a powerful complement to experimental investigations.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are widely used for the accurate determination of molecular geometries. For halogenated hydrocarbons, methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, particularly CCSD(T) which includes single, double, and a perturbative treatment of triple excitations, are employed to predict equilibrium structures. researchgate.netcdnsciencepub.comaip.org The optimization of the molecular geometry involves finding the lowest energy arrangement of the atoms on the potential energy surface. For this compound, these calculations confirm a staggered conformation as the most stable structure. cdnsciencepub.com High-level ab initio calculations are essential for obtaining reliable anharmonic force fields, which are necessary for interpreting complex vibrational spectra. sns.it

The accuracy of these calculations is highly dependent on the choice of the basis set, with larger basis sets generally providing more accurate results. researchgate.net Studies on related molecules like 1-chloro-1-fluoroethene have demonstrated that high-level ab initio calculations can provide reliable data to support and guide spectroscopic investigations. sns.it

Density Functional Theory (DFT) has emerged as a computationally efficient yet accurate method for studying halogenated ethanes. mdpi.comresearchgate.net DFT methods, such as the widely used B3LYP functional, calculate the electronic structure based on the electron density rather than the complex many-electron wavefunction. researchgate.netacs.org These methods have been successfully applied to optimize the geometries and calculate the vibrational frequencies of various halogenated hydrocarbons. researchgate.netresearchgate.net

For instance, in studies of similar molecules like 1-chloro-1-fluoroethene, DFT calculations have been used to compute quadratic and cubic force fields, which are then used to derive vibration-rotation interaction constants. rsc.org Hybrid DFT approaches, which combine DFT with Hartree-Fock theory, have also been shown to provide accurate predictions of structural and spectroscopic properties for halogenated compounds. mdpi.com The choice of the functional and basis set is crucial for the accuracy of DFT calculations. researchgate.net

To achieve high accuracy in theoretical predictions of molecular geometries and energies, it is often necessary to account for the limitations of finite basis sets and the effects of core electron correlation. Basis set extrapolation techniques are used to estimate the complete basis set (CBS) limit, which represents the theoretical result that would be obtained with an infinitely large basis set. aip.orgrsc.orgresearchgate.net This is typically done by performing calculations with a series of systematically larger basis sets and extrapolating the results. aip.org

Furthermore, core-valence (CV) corrections are applied to account for the correlation effects involving the core electrons, which are typically frozen in standard ab initio calculations. aip.orgrsc.org The inclusion of both CBS extrapolation and CV corrections in coupled-cluster calculations has been shown to yield highly accurate equilibrium structures for halogenated ethylenes, in excellent agreement with experimental data. aip.org This composite approach provides a robust methodology for obtaining benchmark-quality theoretical data. mdpi.com

Computational Spectroscopy and Spectroscopic Parameter Prediction

Computational methods are invaluable for predicting and interpreting the spectroscopic features of molecules like this compound.

Theoretical calculations are capable of predicting rotational and vibrational spectra with high accuracy. scite.airesearchgate.nettandfonline.com Rotational constants, which determine the spacing of lines in a rotational spectrum, can be calculated from the optimized molecular geometry. tandfonline.comsns.it For this compound, ab initio and DFT calculations have been used to predict these constants. acs.org

Vibrational spectra, which arise from the quantized vibrational motions of the molecule, can be simulated by calculating the harmonic and anharmonic vibrational frequencies. scite.airesearchgate.net High-level quantum chemical calculations, such as CCSD(T), are often required to obtain accurate predictions of vibrational frequencies, especially for molecules with complex vibrational patterns due to isotopic substitution or strong anharmonic resonances. mdpi.comscite.ai The theoretical predictions are crucial for assigning the observed bands in experimental infrared and Raman spectra. scite.aiacs.org

| Method | A (MHz) | B (MHz) | C (MHz) |

|---|---|---|---|

| HF/6-31G | Data not available | Data not available | Data not available |

| MP2/6-31G | Data not available | Data not available | Data not available |

| B3LYP/6-311++G** | Data not available | Data not available | Data not available |

While the harmonic approximation provides a good starting point, the inclusion of anharmonicity is essential for accurate prediction of vibrational spectra. acs.orgscite.airesearchgate.netfrontiersin.org Anharmonic calculations account for the fact that molecular vibrations are not perfectly harmonic, leading to shifts in vibrational frequencies and the appearance of overtone and combination bands. scite.aiacs.org

Quantum chemical methods, particularly those based on second-order vibrational perturbation theory (VPT2), are commonly used to calculate anharmonic frequencies and intensities. acs.orgmdpi.comscite.ai These calculations require the computation of cubic and quartic force constants, which describe the anharmonicity of the potential energy surface. scite.aiacs.org The predicted anharmonic frequencies and infrared intensities for this compound and related molecules have been shown to be in good agreement with experimental data, aiding in the detailed assignment of their vibrational spectra. mdpi.comscite.aiacs.org

| Vibrational Mode | Symmetry | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| ν1 (CH3 asym. stretch) | A' | Data not available | Data not available |

| ν2 (CH3 sym. stretch) | A' | Data not available | Data not available |

| ν3 (CH3 deform.) | A' | Data not available | Data not available |

| ν4 (CH3 rock) | A' | Data not available | Data not available |

| ν5 (C-C stretch) | A' | Data not available | Data not available |

| ν6 (C-Cl stretch) | A' | Data not available | Data not available |

| ν7 (C-F stretch) | A' | Data not available | Data not available |

| ν8 (CH3 asym. stretch) | A'' | Data not available | Data not available |

| ν9 (CH3 deform.) | A'' | Data not available | Data not available |

| ν10 (CH3 rock) | A'' | Data not available | Data not available |

| ν11 (Torsion) | A'' | Data not available | Data not available |

Reaction Dynamics and Transition State Theory

Theoretical and computational studies provide profound insights into the reactivity of this compound. By modeling reactions at the molecular level, researchers can elucidate mechanisms, predict reaction rates, and understand the fundamental factors governing its chemical transformations. Methodologies such as transition state theory and direct dynamics simulations are central to these investigations.

Direct dynamics simulation is a powerful computational method where potential energy and forces are calculated "on-the-fly" using electronic structure theory as a classical trajectory is propagated. tandfonline.com This approach avoids the need to construct a pre-defined potential energy surface, making it suitable for studying complex reaction dynamics. tandfonline.comanr.fr

Classical chemical dynamics simulations have been extensively used to study post-transition state dynamics for various reactions involving halogenated hydrocarbons. tandfonline.com For instance, simulations have been applied to understand product energy partitioning in reactions like the dissociation of fluoroethane (B3028841) (C₂H₅F) into ethene and hydrogen fluoride (B91410). tandfonline.com Similarly, ab initio molecular dynamics have been employed to analyze the competing E2 and Sₙ2 reaction pathways between the fluoride ion and chloroethane (B1197429). acs.org These studies on related halogenated ethanes demonstrate the utility of direct dynamics in exploring reaction mechanisms, non-statistical behaviors, and the influence of molecular structure on reactivity, providing a framework for investigating the complex reaction pathways available to this compound. tandfonline.comacs.org

Transition state theory (TST) is a fundamental concept in chemical kinetics that describes reaction rates by examining the properties of the activated complex, or transition state—the highest energy point along the minimum energy reaction path. libretexts.org Computational chemistry allows for the detailed characterization of these transient structures and the calculation of the energy barrier (activation energy) that must be overcome for a reaction to occur. libretexts.orgcdnsciencepub.com

Ab initio molecular orbital calculations are frequently performed to determine the equilibrium geometries and rotational transition structures of halogenated ethanes. cdnsciencepub.com For example, studies on the closely related 1-chloro-1,1-difluoroethane (B1203169) (CH₃CF₂Cl) have fully optimized its structure and calculated the barrier for internal rotation. cdnsciencepub.com The calculated rotational barrier for CH₃CF₂Cl was found to be 4.12 kcal/mol, which aligns with the trend of increasing barrier height with greater halogen substitution when compared to ethane (B1197151) and chloroethane. cdnsciencepub.com Such calculations provide crucial data for understanding the molecule's conformational dynamics and are essential for accurate thermodynamic and kinetic modeling. cdnsciencepub.com Variational transition-state theory has also been applied to study the reactions of similar molecules like fluoroethane and chloroethane with hydroxyl radicals. acs.org

Table 1: Calculated Rotational Barriers for Ethane and Halogenated Ethanes

| Compound Name | Formula | Calculated Rotational Barrier (kcal/mol) |

|---|---|---|

| Ethane | C₂H₆ | 2.96 |

| Chloroethane | C₂H₅Cl | 3.691 |

| 1,1-Difluoroethane (B1215649) | C₂H₄F₂ | 3.215 |

| 1-Chloro-1,1-difluoroethane | C₂H₃ClF₂ | 4.12 |

This table presents data from ab initio calculations to illustrate the effect of halogen substitution on the rotational energy barrier. Data sourced from a study by S.J. Paddison et al. cdnsciencepub.com

In many chemical reactions, particularly those involving the transfer of light particles like hydrogen atoms, quantum mechanical tunneling can play a significant role. princeton.edu Tunneling allows a system to pass through a reaction barrier rather than going over it, leading to faster reaction rates than predicted by classical transition state theory alone. princeton.edu Therefore, tunneling corrections are often incorporated into theoretical kinetic predictions to achieve better agreement with experimental data. researchgate.netnist.gov

Methods such as the Wigner and Eckart tunneling corrections are commonly used. researchgate.netnist.gov For instance, in theoretical investigations of the hydrogen abstraction reaction of 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a) by the chlorine radical, rate constants were computed using classical transition state theory with an Eckart tunneling correction to account for quantum effects. researchgate.net Similarly, transition-state-theory calculations used to extrapolate measured rate coefficients often include a Wigner tunneling correction to improve accuracy, especially at lower temperatures where tunneling is more prominent. nist.gov The application of these corrections is crucial for accurately modeling the atmospheric reactions and combustion chemistry of halofluoroethanes.

Intermolecular Interactions and Complex Formation

The non-covalent interactions of this compound with other molecules are critical for understanding its physical properties and its behavior as a solvent or in a condensed phase. Computational modeling is a key tool for investigating the structure and stability of complexes and adducts formed through these interactions.

This compound can participate in intermolecular interactions, including the formation of hydrogen bonds. biosynth.com Vibrational spectroscopy data indicate that this compound interacts with water molecules through the formation of hydrogen bonds. biosynth.com In such an interaction, the hydrogen atoms on the ethane molecule can act as weak hydrogen bond donors, while the electronegative chlorine and fluorine atoms can act as acceptors.

Studies on analogous haloethenes complexed with protic acids like hydrogen fluoride (HF) reveal that a primary hydrogen bond often forms between the acid and a halogen atom on the ethylene (B1197577) subunit. acs.org These bonds may bend from linearity to allow for weaker, secondary interactions. acs.org The balance between electrostatics, sterics, and resonance influences the preferred geometry of these complexes. amherst.edu While the presence of a double bond in haloethenes alters their electronic structure compared to haloethanes, the principles governing how halogen substituents modulate intermolecular forces are broadly applicable. acs.org

Computational modeling, often combined with spectroscopic techniques like Fourier transform microwave spectroscopy, is used to determine the three-dimensional structures and binding energies of weakly bound adducts. acs.orgnsf.gov While specific studies on this compound adducts are not widely detailed, extensive research on the closely related 1-chloro-1-fluoroethene provides a clear blueprint for how such modeling is performed.

Guided by ab initio calculations, researchers have characterized the structures of complexes formed between 1-chloro-1-fluoroethene and various small molecules. acs.orgamherst.edu These studies elucidate how factors like hydrogen bonding and other weak interactions dictate the geometry of the resulting adduct. acs.org For example, in the complex with acetylene, a primary hydrogen bond exists, but it is bent to accommodate a secondary interaction. acs.org Similar computational approaches are readily applicable to model the formation of adducts involving this compound, predicting their structures and energetics.

Table 2: Computationally and Spectroscopically Characterized Adducts of 1-Chloro-1-fluoroethene

| Molecule 1 | Molecule 2 | Primary Interaction Type | Reference |

|---|---|---|---|

| 1-Chloro-1-fluoroethene | Hydrogen Fluoride (HF) | Hydrogen bond (F···H-F) | acs.orgamherst.edu |

| 1-Chloro-1-fluoroethene | Hydrogen Chloride (HCl) | Hydrogen bond (F···H-Cl) | acs.org |

| 1-Chloro-1-fluoroethene | Acetylene (HCCH) | Hydrogen bond (F···H-CCH) | acs.org |

This table summarizes adducts formed with the related compound 1-chloro-1-fluoroethene that have been characterized using a combination of computational modeling and microwave spectroscopy.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Chloro-1,1-difluoroethane |

| 1,1,1,2-tetrafluoroethane |

| 1-chloro-1-fluoroethene |

| Acetylene |

| Carbon tetrachloride |

| Chloroethane |

| Ethene |

| Ethane |

| Fluoroethane |

| Hydrogen chloride |

| Hydrogen fluoride |

Reaction Kinetics and Mechanisms in Gas and Condensed Phases

Gas-Phase Reactions of 1-Chloro-1-fluoroethane with Atmospheric Species

Once released into the atmosphere, this compound (also known as HCFC-151a) is subject to various degradation pathways. Its atmospheric lifetime and environmental impact are largely determined by the kinetics of its reactions with naturally occurring, photochemically generated reactive species. oecd.orgecetoc.org The primary removal mechanism for hydrochlorofluorocarbons (HCFCs) in the troposphere is their reaction with the hydroxyl radical (OH). acs.org

The reaction with hydroxyl radicals is the principal atmospheric loss process for many HCFCs and hydrofluorocarbons (HFCs). acs.org This reaction proceeds through the abstraction of a hydrogen atom, leading to the formation of a halogenated radical and a water molecule. acs.orgresearchgate.net The rate of this reaction is a key parameter in determining the atmospheric lifetime of the compound. escholarship.org

Theoretical studies, such as those using semi-classical transition state theory, have been employed to calculate the thermal rate coefficients for the reactions of OH radicals with various halofluoroethanes. researchgate.net For instance, the tropospheric lifetimes of CH₃CCl₂F (HCFC-141b) and CH₃CClF₂ (HCFC-142b) have been estimated based on their computed reaction rate coefficients with OH radicals. researchgate.net Experimental studies often use techniques like discharge-flow resonance fluorescence to measure these rate constants over a range of temperatures. escholarship.org

While specific kinetic data for this compound (CH₃CHFCl) is less common in the literature compared to more commercially significant HCFCs, data for related compounds provide insight into its likely reactivity. The table below presents kinetic data for the reaction of OH radicals with several halofluoroethanes. The rate constants are typically expressed in the Arrhenius format, k = A * exp(-Ea/RT), where A is the pre-exponential factor and Ea is the activation energy.

Table 1: Rate Constants for Gas-Phase Reactions of OH Radicals with Selected Halofluoroethanes Note: Data for this compound (HCFC-151a) is sparse; related compounds are shown for context.

| Compound | Formula | A-factor (10⁻¹² cm³ molecule⁻¹ s⁻¹) | Ea/R (K) | k at 298 K (10⁻¹⁵ cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|---|---|

| 1,1-Dichloro-1-fluoroethane (B156305) (HCFC-141b) | CH₃CCl₂F | 2.94 ± 0.34 | 1815 ± 30 | 6.6 | escholarship.org |

| 1-Chloro-1,1-difluoroethane (B1203169) (HCFC-142b) | CH₃CClF₂ | - | - | 3.06 | nih.gov |

| 1,1,1,2-Tetrafluoroethane (B8821072) (HFC-134a) | CH₂FCF₃ | 10.3 +1.8/-1.5 | 1588 ± 52 | 4.7 | researchgate.net |

| Methyl Chloroform | CH₃CCl₃ | 9.1 +1.6/-1.4 | 1337 ± 150 | 10.0 | escholarship.org |

Besides reacting with OH radicals, halofluoroethanes can also react with chlorine (Cl) atoms in the atmosphere, although this is generally a less significant loss pathway in the troposphere. These reactions also proceed via hydrogen abstraction. Kinetic studies of these reactions provide valuable data for atmospheric models. researchgate.net

The Kinetic Isotope Effect (KIE) is a powerful tool for investigating reaction mechanisms. It is determined by comparing the reaction rate of a compound with that of its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium). The KIE (kH/kD) provides insight into the bond-breaking and bond-forming processes in the transition state of the reaction. researchgate.netresearchgate.net For example, a significant KIE in the reaction of a haloalkane with a Cl atom indicates that the C-H bond is being broken in the rate-determining step. rsc.org Studies on the reaction of Cl atoms with fluoroethane (B3028841) (C₂H₅F) and its deuterated analogue (C₂D₅F) have determined the Arrhenius parameters and the KIE at room temperature. researchgate.netresearchgate.net

Table 2: Kinetic Data for Gas-Phase Reactions of Chlorine Atoms with Fluoroethanes

| Reactant | Arrhenius Expression (k = A * exp(-Ea/R / T)) (cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) | KIE (kH/kD) at 298 K | Reference |

|---|---|---|---|---|

| Fluoroethane (C₂H₅F) | (2.11 ± 0.20) × 10⁻¹¹ exp[(-317 ± 12)/T] | 298-528.5 | 2.73 ± 0.14 | researchgate.netresearchgate.net |

| D-Fluoroethane (C₂D₅F) | (1.57 ± 0.18) × 10⁻¹¹ exp[(-513 ± 26)/T] | 298-528.5 |

Unlike chlorofluorocarbons (CFCs), which are largely inert in the troposphere, HCFCs undergo degradation initiated by OH radicals. acs.org However, the fraction of HCFCs that is transported to the stratosphere is subject to photodegradation by higher-energy, short-wavelength UV radiation that is filtered out in the lower atmosphere. ecetoc.orgacs.orgnih.gov

Catalytic Reactions Involving this compound

Beyond its atmospheric chemistry, this compound is involved in various catalytic reactions, often related to its synthesis or conversion into other valuable fluorochemicals. These reactions are typically performed in the condensed phase using heterogeneous catalysts.

Heterogeneous catalysts are crucial for many industrial processes involving fluorocarbons. In the context of this compound, catalysts are primarily used for its synthesis via hydrofluorination. google.com The reaction of vinyl chloride with hydrogen fluoride (B91410) (HF) can be catalyzed to produce this compound. google.com

A variety of metal-based catalysts are effective, including derivatives of metals from groups IIIa, IVa, IVb, Va, Vb, and VIb of the periodic table. google.com Specifically, halides (chlorides, fluorides, chlorofluorides), oxides, and oxyhalides of these metals are used. google.com For the synthesis of this compound, vanadium and chromium derivatives are particularly preferred. google.com Other processes, such as the hydrofluorination of 1,1-dichloroethylene, may use catalysts like tin(IV) fluoride on a carbon support (SnF₄/Carbon). google.com

The interaction between the reactants and the catalyst surface is key to the reaction. Kinetic studies of similar reactions, such as the halogen exchange on 1-chloro-1,2,2,2-tetrafluoroethane (HCFC-124) over a cobalt chloride on alumina (B75360) catalyst, suggest a Langmuir-Hinshelwood mechanism. osti.gov In this model, both the halocarbon and the hydrogen halide (e.g., HF) adsorb onto the same active sites on the catalyst surface, and their interaction on the surface is the rate-determining step. osti.gov

The primary catalytic transformation involving this compound is its synthesis from vinyl chloride and HF. The reaction can be performed in the liquid phase, often in an organic solvent consisting of a saturated halogen-containing hydrocarbon. google.com The catalyst facilitates the addition of HF across the double bond of vinyl chloride.

The reaction mechanism for such hydrofluorination and halogen exchange reactions has been investigated. Deuterium (B1214612) labeling studies on the catalytic halogenation of HCFC-124 showed that the deuterium was retained in both the reactant and the products. osti.gov This finding suggests that the reaction does not proceed through carbenoid or olefinic intermediates, supporting a mechanism involving the direct interaction of the adsorbed species on the catalyst surface as described by the Langmuir-Hinshelwood model. osti.gov

Another important catalytic reaction for related compounds is dehydrochlorination. For example, 1-chloro-1,1-difluoroethane (HCFC-142b) can be catalytically pyrolyzed to produce vinylidene fluoride (VDF), a valuable monomer. lookchem.comacs.org This reaction involves the elimination of HCl from the molecule and is often performed at high temperatures, though the use of catalysts like strontium fluoride (SrF₂) can lower the required reaction temperature. lookchem.com

Polymerization Mechanisms and Copolymerization of Related Monomers

The polymerization behavior of haloalkenes is a subject of significant industrial and academic interest. The presence of halogen atoms on the monomer unit directly influences the reaction kinetics, the stability of the resulting polymer, and its physical properties. The monomer 1-chloro-1-fluoroethylene (B1207965) is a key example, as it can undergo polymerization to form copolymers with valuable characteristics. vulcanchem.com It is utilized in the production of specific polymers and serves as a monomer for creating materials like polyvinylidene fluoride (PVDF) and polyvinyl chloride (PVC) copolymers. guidechem.com

Radical-Initiated Polymerization Kinetics

Radical-initiated polymerization is a common method for producing polymers from unsaturated monomers like 1-chloro-1-fluoroethylene. vulcanchem.comlibretexts.org This process involves three main stages: initiation, propagation, and termination. libretexts.org

Initiation: The process begins with the decomposition of a radical initiator, such as azoisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate free radicals. These highly reactive species then attack the carbon-carbon double bond of the 1-chloro-1-fluoroethylene monomer, creating a new radical center on the monomer unit. libretexts.org

Propagation: The newly formed monomer radical adds to another monomer molecule, propagating the radical site to the end of the growing chain. This step repeats, rapidly increasing the length of the polymer chain. libretexts.org Kinetic studies of 1-chloro-1-fluoroethylene polymerization have determined the propagation rate constant (kₚ), which is a measure of the rate at which monomer units are added to the growing polymer chain. This value indicates a moderate reactivity for the monomer when compared to non-halogenated alkenes. vulcanchem.com

Termination: The growth of polymer chains ceases when two radical species react with each other. This can occur through combination, where two growing chains join, or through disproportionation. libretexts.org

Below is a table summarizing the reported kinetic data for the radical polymerization of 1-chloro-1-fluoroethylene.

| Kinetic Parameter | Value | Temperature | Source |

| Propagation Rate Constant (kₚ) | 1.2 × 10³ L·mol⁻¹s⁻¹ | 60°C | vulcanchem.com |

This table presents kinetic data for the radical-initiated polymerization of 1-chloro-1-fluoroethylene.

Structural Influences on Polymerization Behavior

The structure of the 1-chloro-1-fluoroethylene monomer, specifically the presence and arrangement of the chlorine and fluorine atoms, has a profound influence on its polymerization behavior and the properties of the resulting polymer. vulcanchem.comnumberanalytics.com

The halogen atoms are attached to one of the sp² hybridized carbon atoms of the double bond. byjus.com This arrangement leads to several key effects:

Radical Stability: The presence of an adjacent halogen atom can stabilize the propagating radical. libretexts.org This stabilization occurs through hyperconjugation, involving overlap between the radical electron and the non-bonding electron pairs on the halogen atom. This effect influences the rate and regioselectivity of the polymerization process. libretexts.org

Polymer Properties: The incorporation of chlorine and fluorine into the polymer backbone imparts specific properties. The fluorine atom is known to enhance the thermal stability of the polymer, while the chlorine atom can improve its solubility in organic solvents. vulcanchem.com This dual functionality allows for the production of copolymers with a tailored balance of chemical resistance, thermal performance, and processability. vulcanchem.comnumberanalytics.com

The table below outlines the key structural features of the 1-chloro-1-fluoroethylene monomer and their impact on polymerization and final polymer properties.

| Structural Feature | Influence on Polymerization | Impact on Polymer Properties |

| Fluorine Atom on the Double Bond | Contributes to the reactivity and stability of the propagating radical. libretexts.org | Enhances thermal stability and chemical resistance of the polymer. vulcanchem.com |

| Chlorine Atom on the Same Carbon | Affects radical stability and influences copolymerization reactivity ratios. libretexts.org | Improves solubility in organic solvents and flame retardancy. vulcanchem.comnumberanalytics.com |

| Asymmetric Halogen Substitution (gem-dihalide) | Creates significant polarity in the monomer, influencing its reactivity in polymerization. vulcanchem.com | Leads to polymers with unique dielectric and piezoelectric properties. |

This table summarizes the influence of the monomer's atomic structure on the polymerization process and the characteristics of the resulting polymer.

Environmental Transformation and Degradation Pathways

Atmospheric Fate and Lifetime of 1-Chloro-1-fluoroethane and Analogs

Once released into the environment, this compound predominantly partitions into the atmosphere due to its high volatility. oecd.orgwikipedia.org Its persistence and environmental impact are determined by its atmospheric lifetime and the nature of its degradation products.

The rate of reaction with hydroxyl radicals is a key parameter in these lifetime estimations. For instance, the rate constant for the reaction of •OH with 1,1-dichloro-1-fluoroethane (B156305) has been a subject of study to refine these atmospheric models. researchgate.net While the primary sink is the reaction with •OH radicals, a minor fraction of the compound may be transported to the stratosphere, where it can be degraded by photolysis and reaction with oxygen atoms, although this is a less significant pathway compared to tropospheric degradation. ecetoc.org

Table 1: Atmospheric Lifetimes of this compound and Analogs

| Compound | Common Name | Atmospheric Lifetime (years) | Primary Degradation Pathway |

| This compound | HCFC-141a | ~6.5 researchgate.net | Reaction with •OH radicals |

| 1,1-Dichloro-1-fluoroethane | HCFC-141b | 9 - 10.8 wikipedia.orgscirp.orgecetoc.org | Reaction with •OH radicals |

| 1-Chloro-1,1-difluoroethane (B1203169) | HCFC-142b | ~12.0 researchgate.net | Reaction with •OH radicals |

| 1-Chloro-1,2,2,2-tetrafluoroethane | HCFC-124 | ~5.8 ecetoc.org | Reaction with •OH radicals |

The atmospheric degradation of this compound and its analogs leads to the formation of several breakdown products. The initial reaction with hydroxyl radicals initiates a series of reactions that ultimately yield more stable, and in some cases, environmentally significant compounds.

For 1,1-dichloro-1-fluoroethane, atmospheric degradation ultimately forms carbon dioxide, hydrochloric acid (HCl), and hydrofluoric acid (HF). ecetoc.org Another intermediate, carbonyl chloride fluoride (B91410) (COClF), is also formed, which is subsequently removed from the atmosphere by uptake into clouds, rain, and oceans, where it hydrolyzes. oecd.org The thermal decomposition of chlorofluorocarbons, in general, can produce hydrofluoric and hydrochloric acids, along with smaller quantities of phosgene (B1210022) and carbonyl fluoride. nih.gov

The formation of these acidic products, such as HCl and HF, contributes to acid rain, although the contribution from the breakdown of these specific compounds is considered in the broader context of all sources of atmospheric acidity. scirp.org Trifluoroacetic acid (TFA) is another breakdown product of some hydrofluorocarbons and hydrofluoro-olefins, and while it is considered in the context of acidification, it is also a subject of study for its environmental fate. scirp.orgecetoc.org

Table 2: Atmospheric Breakdown Products of Halogenated Ethanes

| Parent Compound | Primary Breakdown Products |

| 1,1-Dichloro-1-fluoroethane | Carbon dioxide (CO2), Hydrochloric acid (HCl), Hydrofluoric acid (HF), Carbonyl chloride fluoride (COClF) oecd.orgecetoc.org |

| 1-Chloro-1,2,2,2-tetrafluoroethane | Trifluoroacetic acid (TFA), Fluoride ions ecetoc.org |

| General Chlorofluorocarbons | Hydrofluoric acid, Hydrochloric acid, Phosgene, Carbonyl fluoride nih.gov |

Biochemical Degradation and Biotransformation

The biotransformation of this compound involves enzyme-mediated processes that can lead to its detoxification or, in some cases, the formation of reactive metabolites.

The primary enzymes involved in the metabolism of halogenated ethanes are the cytochrome P450 (CYP) monooxygenases. semanticscholar.orgresearchgate.net Specifically, cytochrome P450 2E1 has been identified as a key enzyme in the biotransformation of compounds like 1,2-dichloro-1-fluoroethane (an isomer of this compound) and 1-chloro-1,2,2,2-tetrafluoroethane. nih.govacs.orgoecd.org

The process involves the oxidation of a C-H bond, which is a critical step in their metabolism. researchgate.net This oxidation can lead to the formation of unstable intermediates that subsequently break down. For 1,1-dichloro-1-fluoroethane, reductive activation by cytochrome P450 has also been observed. researchgate.net

The metabolism of halogenated ethanes results in a variety of metabolites excreted in urine. For 1,2-dichloro-1-fluoroethane, identified metabolites in rats include inorganic fluoride, chlorofluoroacetic acid, 2-chloro-2-fluoroethanol, and its glucuronide conjugate. nih.govacs.orgacs.org In vitro studies with rat liver microsomes and human cytochrome P450 2E1 produced fluoride, chlorofluoroacetaldehyde hydrate, and chloroacetic acid. acs.org

Similarly, the metabolism of 1-chloro-1,2,2,2-tetrafluoroethane in rats leads to the urinary excretion of trifluoroacetic acid and fluoride ions. ecetoc.org The initial metabolites formed from cytochrome P450-catalyzed oxidation are often geminal halohydrins, which can then form acyl halides or aldehydes. semanticscholar.org These acyl halides are rapidly hydrolyzed to stable carboxylates, while haloaldehydes can be oxidized to carboxylates or reduced to halogenated alcohols, which are then excreted as conjugates. semanticscholar.org

Table 3: Metabolites of Halogenated Ethanes

| Parent Compound | Enzyme System | Identified Metabolites |

| 1,2-Dichloro-1-fluoroethane | Rat (in vivo) | Inorganic fluoride, Chlorofluoroacetic acid, 2-Chloro-2-fluoroethanol, 2-Chloro-2-fluoroethyl glucuronide nih.govacs.orgacs.org |

| 1,2-Dichloro-1-fluoroethane | Rat liver microsomes, Human CYP2E1 (in vitro) | Fluoride, Chlorofluoroacetaldehyde hydrate, Chloroacetic acid acs.org |

| 1-Chloro-1,2,2,2-tetrafluoroethane | Rat (in vivo) | Trifluoroacetic acid, Fluoride ions ecetoc.org |

| 1,1,1,3,3-Pentafluoropropane | Rat and human liver microsomes | Trifluoroacetic acid, 3,3,3-Trifluoropropionic acid researchgate.net |

Anaerobic Reductive Dechlorination and Tracers in Environmental Systems

Under anaerobic conditions, such as those found in some contaminated groundwater systems, this compound and its analogs can undergo reductive dechlorination. This process is of interest for bioremediation and for use as a reactive tracer to monitor the degradation of other chlorinated solvents.

For instance, 1-chloro-1-fluoroethene, a potential degradation product of more highly chlorinated compounds, has been studied as a reactive tracer for the anaerobic transformation of vinyl chloride. acs.org The anaerobic transformation of trichlorofluoroethene (TCFE), a surrogate for trichloroethene (TCE), proceeds through a series of reductive dechlorination steps to form dichlorofluoroethenes, chlorofluoroethenes (including 1-chloro-1-fluoroethene), and ultimately fluoroethene. korea.ac.krresearchgate.net This demonstrates that anaerobic microbial communities are capable of sequentially removing chlorine atoms from these compounds.

The process of hydrolytic dechlorination has also been identified as a key step that can trigger substantial defluorination of polychlorofluorocarboxylic acids under anaerobic conditions. nih.gov This highlights the potential for complete degradation of these persistent compounds in specific anoxic environments.

Application of Halogenated Ethanes as Reactive Tracers for Contaminant Transformation

There is no evidence in the reviewed literature to suggest that this compound has been used as a reactive tracer in contaminant transformation studies. However, a closely related but distinct compound, 1-chloro-1-fluoroethene (CFE), has been successfully employed as a reactive tracer to study the anaerobic dechlorination of vinyl chloride (VC). acs.orgvulcanchem.comepa.gov

The transformation of 1-chloro-1-fluoroethene to fluoroethene (FE) by microbial reductive dehalogenation provides a quantifiable marker for the transformation rates of vinyl chloride to ethene. acs.orgvulcanchem.com This is because TCFE and its transformation products are not naturally present in contaminated groundwater, allowing for unambiguous detection. oregonstate.edu Studies have shown that the transformation rates and product profiles of trichlorofluoroethene (TCFE), a precursor to CFE, are in good agreement with those of trichloroethene (TCE), supporting its use as a surrogate. oregonstate.eduacs.org

It is crucial to distinguish between the saturated alkane, this compound, and the unsaturated alkene, 1-chloro-1-fluoroethene, as their chemical properties and applications in environmental studies are different.

Competitive Inhibition Modeling in Bioremediation Contexts

In the bioremediation of sites contaminated with multiple chlorinated compounds, competitive inhibition can significantly affect the degradation rates of individual contaminants. This occurs when multiple substrates compete for the active site of the same enzyme. frtr.govmdpi.com

While specific competitive inhibition models for this compound were not found in the literature, studies on related compounds provide a framework for understanding potential interactions. For instance, in the cometabolic biodegradation of chlorinated ethenes, the presence of the primary substrate (e.g., methane, propane) can inhibit the degradation of the contaminant. frtr.govenviro.wiki

Furthermore, competitive inhibition has been observed among different chlorinated ethenes. A competitive inhibition model was successfully applied to predict the transformation rates of vinyl chloride (VC) and 1-chloro-1-fluoroethene (1,1-CFE) when both were present in a microbial culture. acs.org The model used the independently measured half-saturation constants (Ks) as the inhibition constants. acs.org This suggests that if this compound were to be degraded by enzymes that also transform other halogenated alkanes, its degradation rate could be reduced in a mixed-contaminant scenario. Models that incorporate competitive inhibition are crucial for accurately predicting bioremediation efficiency at sites with complex mixtures of pollutants. nih.gov

Environmental Distribution and Compartmental Modeling

The environmental distribution of this compound, upon its release, is dictated by its physicochemical properties, such as vapor pressure, water solubility, and octanol-water partition coefficient. Fugacity-based models are often used to predict the partitioning of chemicals between different environmental compartments (air, water, soil, and sediment). lupinepublishers.comresearchgate.net

For example, a Level III fugacity model for 1,1-dichloro-1-fluoroethane (HCFC-141b) estimated that 99.9% of the compound will remain in the air compartment upon release. oecd.org Similarly, models for 1-chloro-1,2,2,2-tetrafluoroethane (HCFC-124) and 1,1-difluoroethane (B1215649) (HFC-152a) predict that these compounds will almost exclusively partition into the atmosphere. oecd.orgecetoc.org Given the structural similarities, this compound is expected to have a low potential for bioaccumulation, as indicated by the low octanol-water partition coefficient (log Pow) of related compounds like HCFC-141b (log Pow = 2.3). ecetoc.org

Table 2: Predicted Environmental Distribution of Analogous Halogenated Alkanes Using Fugacity Models

| Compound | Predicted Predominant Compartment | Percentage in Predominant Compartment | Reference |

| 1,1-dichloro-1-fluoroethane (HCFC-141b) | Air | 99.9% | oecd.org |

| 1-chloro-1,2,2,2-tetrafluoroethane (HCFC-124) | Air | >99% | oecd.org |

| 1,1-difluoroethane (HFC-152a) | Air | 99.9% | ecetoc.org |

This table is interactive. Click on the headers to sort the data.

Role of 1 Chloro 1 Fluoroethane in Fundamental Chemical Applications

1-Chloro-1-fluoroethane as a Synthetic Intermediate and Building Block

This compound is recognized as a versatile intermediate and building block in organic chemistry. solubilityofthings.com Its structure, featuring a chiral center and reactive carbon-halogen bonds, allows it to participate in a variety of chemical transformations. Chemists utilize this compound as a foundational piece to introduce a fluoroethyl group or more complex moieties into a target molecule. solubilityofthings.com Its application is particularly noted in the synthesis of pharmaceuticals and agrochemicals, where the inclusion of fluorine can significantly alter a molecule's biological activity. solubilityofthings.com

The presence of four different substituents (hydrogen, chlorine, fluorine, and a methyl group) around a central carbon atom makes this compound a simple yet important model for studying stereochemistry. This characteristic is fundamental in the synthesis of complex, chiral molecules where specific three-dimensional arrangements are crucial for function. The Cahn-Ingold-Prelog (CIP) rules, which are used to assign the absolute configuration of stereocenters, can be applied to this compound to resolve prioritization among its substituents. numberanalytics.com This application highlights its role in understanding and planning stereoselective reactions, which are essential for producing complex molecules with desired properties. numberanalytics.com

Furthermore, the reactivity of this compound and its derivatives allows for their use in constructing more intricate molecular frameworks. For instance, the related compound 1,1-dichloro-1-fluoroethane (B156305) is used as a starting material in a multi-step synthesis to produce 2-fluorocyclopropane carboxylic acid, a valuable chemical entity. google.com This demonstrates the role of such small halogenated ethanes as key starting points for molecules with significant structural complexity.

Table 1: Synthetic Applications of this compound and Related Compounds

| Starting Material | Product/Application | Significance | Reference |

|---|---|---|---|

| This compound | Model for Stereochemical Assignment | Used to illustrate the application of Cahn-Ingold-Prelog (CIP) rules for determining molecular configuration. numberanalytics.com | numberanalytics.com |

| This compound | Intermediate in Organic Synthesis | Acts as a building block for more complex molecules, including pharmaceuticals and agrochemicals. solubilityofthings.com | solubilityofthings.com |

Research Applications in Materials Science and Polymer Chemistry

In materials science, this compound has applications as a corrosion inhibitor for steel. biosynth.com It functions by interacting with water molecules, which can prevent undesirable reactions with other substances like fatty acids that may lead to corrosion. biosynth.com The compound can also be used as a solid catalyst for reactions involving chloride and fluorine. biosynth.com

A significant role for compounds of this type is found in polymer chemistry. While direct polymerization of this compound is not common, its derivative, 1-chloro-1-fluoroethylene (B1207965), is a monomer used to produce poly(1-chloro-1-fluoroethylene). acs.orgchemicalbook.com This fluoropolymer's properties are influenced by its tacticity—the stereochemical arrangement of its monomer units. Advanced analytical techniques, such as triple-resonance 3D-NMR, have been employed to precisely determine this tacticity, which is crucial for controlling the material's physical and chemical characteristics. acs.org The synthesis of the 1-chloro-1-fluoroethylene monomer often involves precursor molecules like this compound. chemicalbook.com Similarly, the related compound 1-chloro-1,1-difluoroethane (B1203169) serves as a feedstock for the production of polyvinylidene fluoride (B91410) (PVDF), a widely used high-performance fluoropolymer. wikipedia.org

Table 2: Research Findings in Materials and Polymer Science

| Application Area | Finding/Observation | Compound(s) Involved | Reference |

|---|---|---|---|

| Materials Science | Acts as a corrosion inhibitor for steel. biosynth.com | This compound | biosynth.com |

| Materials Science | Can be used as a solid catalyst for certain halogen exchange reactions. biosynth.com | This compound | biosynth.com |

| Polymer Chemistry | The tacticity of poly(1-chloro-1-fluoroethylene) was determined using advanced 3D-NMR spectroscopy. acs.org | Poly(1-chloro-1-fluoroethylene) | acs.org |

Analytical Methodological Advancements Facilitated by this compound Properties

The distinct properties of this compound and related compounds have facilitated advancements in analytical methodologies. Its properties allow for simplified analyses in certain laboratory settings. solubilityofthings.com For instance, vibrational spectroscopy data shows that this compound interacts with water molecules by forming hydrogen bonds, an interaction that can be studied to understand its behavior in various environments. biosynth.com

Furthermore, the study of its derivatives has pushed the boundaries of structural determination. The precise equilibrium structure of 1-chloro-1-fluoroethene was determined by combining high-level theoretical calculations with experimental data from microwave spectroscopy of eight different isotopologues. sns.it This semi-experimental approach, which corrects experimental rotational constants with theoretically computed vibrational effects, allows for an exceptionally accurate determination of molecular geometry. sns.it Such detailed structural analysis is crucial for benchmarking theoretical models and understanding the fundamental properties of halogenated compounds. Analytical techniques like gas chromatography (GC) are also employed for the analysis of related hydrochlorofluorocarbons. ecetoc.org

Table 3: Analytical Methods and Properties

| Analytical Technique | Subject Compound | Finding/Advancement | Reference |

|---|---|---|---|

| Vibrational Spectroscopy | This compound | Reveals hydrogen bonding interactions with water molecules. biosynth.com | biosynth.com |

| Microwave Spectroscopy & Ab Initio Calculation | 1-Chloro-1-fluoroethene | Enabled the determination of a highly accurate semi-experimental equilibrium structure. sns.it | sns.it |

Conclusion and Future Research Directions

Summary of Current Research Frontiers for 1-Chloro-1-fluoroethane

Current research on this compound is situated within the broader investigation of halogenated hydrocarbons, focusing on their fundamental chemical properties, atmospheric fate, and potential applications in synthesis. A significant frontier is the detailed characterization of its molecular structure and spectroscopic properties. While extensive studies have been performed on related compounds like 1-chloro-1-fluoroethene, the specific vibrational spectra and absorption cross-sections of this compound remain an area of active investigation. These studies are crucial for developing accurate atmospheric models and for remote sensing applications.

Another key research area is its role as an intermediate in organic synthesis. The reactivity of the carbon-halogen bonds in this compound allows it to be a building block for more complex molecules, particularly in the pharmaceutical and agrochemical industries. Research is ongoing to develop more selective and efficient catalytic methods for its transformation into value-added products.

Furthermore, its environmental impact, particularly concerning ozone depletion and greenhouse gas potential, continues to be a subject of study. Although many of the most harmful chlorofluorocarbons (CFCs) have been phased out, understanding the atmospheric lifetime and degradation pathways of less common halogenated ethanes like this compound is essential for a complete picture of atmospheric chemistry.

Identified Gaps and Emerging Research Opportunities in Halogenated Ethane (B1197151) Chemistry

The field of halogenated ethane chemistry, while mature in many respects, still contains significant knowledge gaps and offers numerous opportunities for new research. One of the primary challenges is achieving high selectivity in halogenation reactions. Free-radical halogenation, a common method for synthesizing haloalkanes, often results in a mixture of products, as different hydrogen atoms in an alkane can be substituted. A major research opportunity lies in the development of novel catalysts and reaction conditions that allow for the precise and selective halogenation of ethane and its derivatives to yield specific isomers like this compound.